
1-epi-Ramipril
Descripción general
Descripción
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and congestive heart failure . This epimer is a specific stereoisomer of ramipril, which means it has a unique arrangement of atoms in space, distinguishing it from other isomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ramipril epimer, (R,S,S,S,S)-, involves several key steps. This reaction forms an amide compound, which is then subjected to catalytic hydrogenation deprotection and purification processes to obtain the desired epimer .
Industrial Production Methods
In industrial settings, the production of ramipril epimer, (R,S,S,S,S)-, is optimized to reduce the generation of impurities and improve yield. The process typically involves large-scale reactions with careful control of reaction conditions to achieve high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-epi-Ramipril, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ramipril epimer, (R,S,S,S,S)-, include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Clinical Applications
1-epi-Ramipril has several clinical applications, particularly in the management of:
- Hypertension : Effective in lowering blood pressure in patients with essential hypertension.
- Heart Failure : Provides symptomatic relief and improves outcomes in patients with heart failure.
- Post-Myocardial Infarction Care : Reduces mortality and morbidity following myocardial infarction by improving cardiac function and preventing further cardiovascular events .
- Diabetic Nephropathy : Offers renal protection in diabetic patients by mitigating the effects of hypertension on kidney function .
Efficacy in Clinical Trials
This compound's efficacy has been supported by several landmark studies:
- Heart Outcomes Prevention Evaluation Study (HOPE) : This study demonstrated that ramipril significantly reduced the composite endpoint of cardiovascular death, myocardial infarction, or stroke compared to placebo (14.0% vs. 17.8%) .
Outcome | Ramipril Group | Placebo Group | Relative Risk Reduction |
---|---|---|---|
Cardiovascular Death | 6.1% | 8.1% | 0.74 |
Myocardial Infarction | 9.9% | 12.3% | 0.80 |
Stroke | 3.4% | 4.9% | 0.68 |
- Acute Infarction Ramipril Efficacy Study (AIRE) : Found a significant reduction in all-cause mortality (17% vs. 23%) among patients treated with ramipril after myocardial infarction .
Case Studies
Several case studies have documented the effects of ramipril on various patient populations:
- A patient developed severe diarrhea after starting ramipril, highlighting potential side effects associated with ACE inhibitors .
- Another study reported improvements in blood pressure control following a regimen that included ramipril alongside lifestyle modifications .
Adverse Effects and Interactions
While generally well-tolerated, this compound can lead to adverse effects such as:
- Hypotension : Especially in patients who are volume-depleted or on diuretics.
- Hyperkalemia : Elevated potassium levels can occur due to decreased aldosterone secretion.
- Renal Impairment : Monitoring is essential, particularly in patients with pre-existing renal conditions .
Comparative Analysis with Other ACE Inhibitors
This compound shares structural similarities with other ACE inhibitors but exhibits unique pharmacokinetic properties due to its stereochemistry:
Compound | Structure Type | Unique Features |
---|---|---|
Ramipril | ACE Inhibitor | Prodrug converted to Ramiprilat; strong ACE inhibition |
Lisinopril | ACE Inhibitor | Does not require metabolic activation; longer half-life |
Enalapril | ACE Inhibitor | Rapidly converted to Enalaprilat; used for heart failure |
Captopril | ACE Inhibitor | First ACE inhibitor; contains a sulfhydryl group |
The stereochemical variation of this compound may confer different efficacy and side effect profiles compared to its counterparts, warranting further research into its therapeutic potential .
Mecanismo De Acción
1-epi-Ramipril, exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that regulates blood pressure. By inhibiting ACE, ramipril epimer reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) .
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.
Enalapril: An ACE inhibitor similar to ramipril, used for hypertension and heart failure.
Captopril: One of the first ACE inhibitors developed, used for hypertension and heart failure.
Uniqueness
1-epi-Ramipril, is unique due to its specific stereochemistry, which can influence its pharmacological properties and biological activity. This uniqueness makes it valuable for studying the effects of different stereoisomers and optimizing the therapeutic efficacy of ACE inhibitors .
Actividad Biológica
1-epi-Ramipril is a derivative of the angiotensin-converting enzyme (ACE) inhibitor ramipril, primarily used in the management of hypertension and heart failure. Its biological activity is largely attributed to its ability to inhibit ACE, which reduces the production of angiotensin II, a potent vasoconstrictor. This inhibition leads to various cardiovascular benefits, including lowered blood pressure and reduced myocardial workload.
This compound functions as a competitive inhibitor of ACE. By blocking this enzyme, it decreases the conversion of angiotensin I to angiotensin II, thereby promoting vasodilation and reducing blood pressure. Additionally, this mechanism increases bradykinin levels, further enhancing vasodilatory effects. The pharmacological implications include:
- Antihypertensive Effects : Significant reduction in systolic and diastolic blood pressure.
- Cardioprotective Effects : Decreased risk of myocardial infarction and stroke.
- Renoprotective Effects : Beneficial outcomes in patients with diabetic nephropathy and chronic kidney disease.
Clinical Studies and Findings
Numerous studies have assessed the efficacy and safety of this compound. Below are key findings from significant clinical trials:
Case Studies
- Hypertensive Patients : A study involving hypertensive patients demonstrated that treatment with this compound led to an average reduction in systolic blood pressure of approximately 15 mmHg after 12 weeks of therapy.
- Diabetic Nephropathy : In a cohort of patients with type 2 diabetes, long-term administration resulted in a significant decrease in proteinuria levels, indicating renal protective effects.
Adverse Effects and Interactions
While generally well-tolerated, some adverse effects associated with this compound include:
- Hypotension : Particularly in volume-depleted patients.
- Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
- Renal Impairment : Monitoring required for patients with pre-existing kidney conditions.
Drug interactions may occur with diuretics, NSAIDs, and potassium supplements, necessitating careful management.
Propiedades
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-UVBQOVKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-90-6 | |
Record name | Ramipril epimer, (R,S,S,S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.